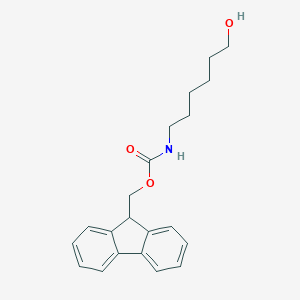

6-(Fmoc-amino)-1-hexanol

描述

Significance of Fmoc-Protected Amino Alcohols in Organic Synthesis Research

Fmoc-protected amino alcohols, such as 6-(Fmoc-amino)-1-hexanol, are a crucial class of compounds in modern organic synthesis. Their significance lies in their ability to introduce both a protected amine and a reactive hydroxyl group into a target molecule. This is particularly valuable in the synthesis of modified peptides, peptidomimetics, and other complex biomolecules where precise control over functional group reactivity is essential. The Fmoc group provides robust protection for the amine functionality during various synthetic steps, preventing unwanted side reactions.

The development of methods for the synthesis of chiral Fmoc-protected amino alcohols has further expanded their utility. For instance, the Sharpless asymmetric aminohydroxylation reaction has been adapted to produce enantiomerically enriched Fmoc-protected amino alcohols. acs.orgnih.gov This reaction, using FmocNHCl as the nitrogen source, allows for the creation of chiral building blocks that are essential for the synthesis of stereochemically defined molecules. acs.orgnih.gov The ability to selectively protect the amine while leaving the alcohol available for subsequent reactions makes these compounds powerful tools for creating diverse molecular architectures. wiley.com

Historical Context of Fmoc Chemistry and its Evolution in Research

The foundation of the chemistry involving this compound lies in the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Introduced by Louis A. Carpino and Grace Y. Han in 1970, the Fmoc group offered a base-labile alternative to the acid-labile protecting groups, such as the t-butyloxycarbonyl (Boc) group, that were prevalent at the time. nih.govpeptide.com Initially, its adoption was not widespread, partly due to the harsh conditions first reported for its removal.

However, by the late 1970s, the advantages of Fmoc chemistry, particularly its mild deprotection conditions, were recognized and it was integrated into solid-phase peptide synthesis (SPPS). nih.govpeptide.com This led to a significant shift in the field of peptide synthesis. By the mid-1990s, a vast majority of laboratories had transitioned from Boc-based to Fmoc-based strategies for peptide synthesis. nih.gov This evolution was driven by the milder cleavage conditions of Fmoc chemistry, which resulted in higher purity and yields for many synthetic peptides. nih.gov The compatibility of the Fmoc group with a wide range of other protecting groups and sensitive functionalities solidified its position as a cornerstone of modern organic synthesis. nih.gov

Research Objectives and Scope for Investigations Involving this compound

Current research involving this compound is diverse and spans several areas of chemical science. A primary application is its use as a linker or spacer molecule in the synthesis of bioconjugates and functional materials. chemimpex.comscbt.comscbt.comchemimpex.com The hexanol portion provides a flexible, hydrophobic spacer, while the Fmoc-protected amine allows for its incorporation into a growing peptide chain or attachment to other molecules after deprotection. chemimpex.comscbt.com

Table 2: Research Applications of this compound

| Research Area | Application of this compound |

|---|---|

| Peptide Synthesis | Serves as a protecting group for selective modification of amino acids. chemimpex.comchemimpex.com |

| Drug Development | Used in the design of drug candidates to improve properties like solubility. chemimpex.comchemimpex.com |

| Bioconjugation | Facilitates the attachment of biomolecules to surfaces or other molecules. chemimpex.comchemimpex.com |

| Material Science | Employed to modify polymers for enhanced properties in coatings and adhesives. chemimpex.comchemimpex.com |

| Organic Synthesis | Utilized as a versatile building block for creating complex molecules. biosynth.com |

| Drug Delivery | Potential use in developing drug delivery systems due to its hydrophobic chain and cleavable Fmoc group. chemimpex.com |

Information compiled from various research-focused chemical suppliers. chemimpex.combiosynth.comchemimpex.com

Investigations also focus on its role as a cross-linking reagent. scbt.com The ability to deprotect the amine and then react it, along with the terminal hydroxyl group, allows for the formation of networked structures in polymers and other materials. scbt.com Furthermore, research explores its use in the development of novel drug delivery systems, where the cleavable nature of the Fmoc group can be exploited for controlled release. chemimpex.comcelluars.com The synthesis of oligonucleotides modified with amino linkers at the 3'-end has also utilized Fmoc-protected amino alcohols, demonstrating the broad scope of this compound class in creating functionalized biomolecules. mdpi.com The ongoing exploration of this compound and related compounds continues to push the boundaries of chemical synthesis and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXOJZUTHIGHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371396 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127903-20-2 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fmoc Amino 1 Hexanol and Its Advanced Derivatives

Established Synthetic Pathways to 6-(Fmoc-amino)-1-hexanol

Synthesis from 6-Aminohexan-1-ol Precursors

The most direct and widely employed method for synthesizing this compound involves the protection of the primary amine of 6-aminohexan-1-ol. nbinno.com This precursor is a bifunctional molecule containing both a primary amino group and a primary hydroxyl group. nbinno.com The selective protection of the more nucleophilic amino group in the presence of the hydroxyl group is a key step.

The reaction is typically carried out by treating 6-aminohexan-1-ol with a fluorenylmethyloxycarbonyl (Fmoc) reagent. Common Fmoc sources include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent like dioxane or acetone. total-synthesis.comechemi.com Anhydrous conditions using a base such as pyridine (B92270) in a solvent like dichloromethane (B109758) are also utilized. total-synthesis.comrsc.org

For instance, one procedure involves dissolving 6-aminohexanoic acid in an acetone/water mixture, followed by the addition of Fmoc-OSu and sodium bicarbonate, yielding the desired product after workup. echemi.com Another approach describes the reaction of 6-aminohexan-1-ol with Fmoc-Cl in the presence of pyridine in dichloromethane. rsc.org

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage. total-synthesis.com The choice of the Fmoc reagent can influence the reaction, with Fmoc-OSu often being preferred due to its greater stability and lower propensity for side reactions compared to the more moisture-sensitive Fmoc-Cl. total-synthesis.com

Reductive Synthesis Routes from Fmoc-Amino Acid Azides and Carboxylic Acids

One method describes the efficient synthesis of Nα-Fmoc-β-amino alcohols through the reduction of Fmoc-α-amino acyl azides using aqueous sodium borohydride (B1222165) (NaBH4). researchgate.net This method has been shown to be simple and result in almost complete reduction. researchgate.net The process can also be extended to the reduction of Fmoc-dipeptidyl acids to their corresponding alcohols. researchgate.net

Another reductive approach involves the conversion of carboxylic acids to alcohols using reagents like cyanuric chloride and sodium borohydride. researchgate.net Research has demonstrated that various carboxylic acids, including N-Fmoc amino acids, can be reduced to their corresponding alcohols by activating the carboxyl group with cyanuric chloride and N-methylmorpholine, followed by reduction with aqueous sodium borohydride. researchgate.net

Furthermore, Fmoc-protected amino azides, which can be key intermediates, can be prepared from the corresponding amino alcohol via iodination and subsequent substitution with sodium azide (B81097). researchgate.net This route avoids the use of the highly toxic azidic acid. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In academic and industrial settings, various factors are considered to enhance the efficiency of the synthesis.

For the direct protection of 6-aminohexan-1-ol, the choice of base, solvent, and temperature plays a significant role. For example, in the Sharpless asymmetric aminohydroxylation of alkenes to produce Fmoc-protected amino alcohols, the addition of a catalytic amount of triethylamine (B128534) (TEA) can alter the yield and regioselectivity. nih.gov

In solid-phase peptide synthesis (SPPS), where Fmoc deprotection is a recurring step, the conditions are finely tuned. A common deprotection cocktail is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.org However, alternative, milder conditions have been developed, such as using sodium azide for Fmoc removal, which provides a base-free method. nih.gov Another optimized deprotection solution to avoid the use of piperidine consists of 5% piperazine, 1% DBU, and 1% formic acid in DMF. wikipedia.org

The development of new reagents also contributes to optimization. For example, stable reagents like Fmoc-DMT have been created for the introduction of the Fmoc group into amines, including in aqueous media. organic-chemistry.org The use of ultrasound irradiation has also been explored as an eco-friendly and efficient method for the N-Fmoc protection of amines, leading to high yields in short reaction times without side products. scielo.br

Functional Group Protection Strategies and Orthogonality in the Synthesis of this compound and Analogues

Role of Fluorenylmethoxycarbonyl (Fmoc) Group in Amine Protection

The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its unique properties as an amine protecting group. total-synthesis.comamericanpeptidesociety.orgmtoz-biolabs.com Its primary function is to temporarily block the reactivity of a primary or secondary amine, preventing it from participating in unwanted side reactions during a synthetic sequence. americanpeptidesociety.orgbiosynth.com

Key advantages of the Fmoc group include:

Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically using a secondary amine like piperidine in a polar solvent such as DMF. americanpeptidesociety.orgaltabioscience.comgenscript.com This mild deprotection condition is a significant advantage as it preserves other acid-sensitive protecting groups and linkages within the molecule. wikipedia.orgaltabioscience.com

Acid Stability: The Fmoc group is exceptionally stable towards acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the Fmoc-protected amine. total-synthesis.comaltabioscience.comnumberanalytics.com

Orthogonality: The differential stability towards acid and base makes the Fmoc group orthogonal to many other protecting groups, a critical feature for the synthesis of complex molecules with multiple functional groups. total-synthesis.comnumberanalytics.com

Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which forms a stable adduct with piperidine. altabioscience.com This byproduct has a strong UV absorbance, which can be used to monitor the completion of the deprotection reaction spectrophotometrically. wikipedia.orgaltabioscience.com

The mechanism of Fmoc protection involves the reaction of an amine with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, to form a stable carbamate. total-synthesis.com Deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring by a base. altabioscience.com

Orthogonal Protecting Group Strategies for Selective Derivatization

Orthogonal protection strategies are essential for the synthesis of complex molecules like derivatives of this compound, where multiple functional groups require selective manipulation. biosynth.comiris-biotech.de An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting the others. iris-biotech.de

The most common orthogonal pairing in modern synthesis is the Fmoc/tBu strategy. biosynth.comiris-biotech.de In this scheme, the Fmoc group protects amines and is removed by a base (e.g., piperidine), while the tert-butyl (tBu) group protects hydroxyl or carboxyl groups and is removed by a strong acid (e.g., trifluoroacetic acid, TFA). iris-biotech.de This allows for the selective deprotection and derivatization of either the amine or the other functional groups.

For more complex syntheses, additional orthogonal protecting groups can be incorporated. Examples of protecting groups orthogonal to the Fmoc/tBu strategy include:

Allyloxycarbonyl (Alloc): This group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage. It can be selectively removed using palladium catalysis.

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde): These groups are stable to piperidine and TFA but are cleaved by dilute hydrazine (B178648) in DMF. sigmaaldrich.com This allows for the selective unmasking of a primary amine for side-chain modification or cyclization while the rest of the peptide remains protected. sigmaaldrich.com

Azido (B1232118) (N3) group: The azido group is stable to standard coupling and deprotection conditions in Fmoc-based synthesis and can be selectively reduced to an amine using phosphines or thiols. sigmaaldrich.com

Hydroxyl Group Reactivity and Protection in this compound Research

The primary hydroxyl group of this compound is a key functional handle for its incorporation into larger structures. Its reactivity allows for esterification and etherification reactions, enabling the attachment of this linker to carboxylic acids, or the formation of other derivatives. chemimpex.com In many synthetic schemes, particularly those involving multi-step processes, protection of this hydroxyl group is necessary to prevent unwanted side reactions.

Common protecting groups for the hydroxyl function in similar molecules include acid-labile groups or those removable by hydrogenolysis. For instance, in the synthesis of related amino alcohol derivatives, the carboxybenzyl (Cbz) group has been employed to protect the amino group, which can be removed under hydrogenolysis conditions. nih.gov In the context of this compound, where the amine is already protected by the base-labile Fmoc group, an acid-labile protecting group for the hydroxyl moiety would offer an orthogonal protection strategy.

A relevant example is the use of the monomethoxytrityl (MMT) group to protect the amino group of 6-amino-1-hexanol (B32743) during the synthesis of linkers for solid-phase oligonucleotide synthesis. oup.com While this protects the amine, the principle of using an acid-labile group is applicable to hydroxyl protection as well. The selection of a suitable protecting group is a critical consideration in the design of syntheses involving this compound to ensure the desired chemical transformations occur at the correct stage.

Table 1: Examples of Protecting Group Strategies for Amino Alcohols

| Amino Alcohol | Protecting Group | Protected Functionality | Deprotection Condition | Reference |

| 6-amino-1-hexanol | Monomethoxytrityl (MMT) | Amino | Acidic conditions | oup.com |

| 6-amino-1-hexanol | Carboxybenzyl (Cbz) | Amino | Hydrogenolysis | nih.gov |

| Various Amino Alcohols | tert-Butoxycarbonyl (Boc) | Amino | Acidic conditions | acs.org |

| Various Amino Alcohols | 9-Fluorenylmethoxycarbonyl (Fmoc) | Amino | Mild basic conditions | diva-portal.org |

Advanced Synthetic Techniques for Integration of this compound into Complex Chemical Structures

The integration of this compound into more complex molecules like peptides, oligonucleotides, and other polymers requires specialized synthetic techniques. The choice between solid-phase and solution-phase synthesis depends on the nature of the target molecule and the desired scale of the synthesis.

Solid-phase synthesis (SPS) is a powerful technique for the stepwise construction of polymers like peptides and oligonucleotides on a solid support. csic.es this compound can be utilized as a linker to connect the growing chain to the solid support or as a building block within the sequence. scbt.com

In a typical application, the hydroxyl group of this compound is first attached to a suitable functional group on the solid support, such as a carboxylic acid on a resin. This is often achieved using coupling agents like O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 4-dimethylaminopyridine (B28879) (DMAP). oup.com Once the linker is immobilized, the Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), exposing the primary amine. diva-portal.org This free amine then serves as the starting point for the stepwise addition of protected amino acids or other monomers to build the desired sequence. csic.es

The use of Fmoc-based chemistry is particularly advantageous in solid-phase peptide synthesis (SPPS) because the repeated deprotection steps are performed under mild basic conditions, which are compatible with most acid-labile side-chain protecting groups on the amino acids. csic.es This orthogonality is a cornerstone of modern SPPS.

While solid-phase synthesis is ideal for the routine preparation of linear polymers, solution-phase synthesis offers greater flexibility for the synthesis of more complex architectures and for reactions that are not amenable to solid-phase conditions. rsc.org In solution-phase synthesis, all reactants are dissolved in a suitable solvent. diva-portal.org

The integration of this compound in solution-phase synthesis often involves the coupling of its hydroxyl group with a carboxylic acid using standard coupling reagents to form an ester linkage. Alternatively, the hydroxyl group can be modified first, for example, by converting it into a better leaving group to facilitate other nucleophilic substitution reactions.

A key challenge in solution-phase synthesis is the purification of intermediates after each step. However, it allows for easier monitoring of reaction progress and can be scaled up to produce larger quantities of the final product. patsnap.com For instance, the synthesis of certain diketopiperazine scaffolds has been achieved through a solution-phase strategy involving the coupling of Nα-Fmoc protected lysine (B10760008) residues. rsc.org

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. researchgate.net Enzymes, particularly lipases, have shown great potential in the selective modification of polyfunctional molecules like amino alcohols. researchgate.netresearchgate.net

Lipases can catalyze the regioselective acylation of either the amino or the hydroxyl group of amino alcohols, depending on the structure of the substrate and the reaction conditions. researchgate.net For example, studies on the acylation of amino alcohols with varying carbon chain lengths have shown that O-acylation is favored for longer chain amino alcohols like 6-amino-1-hexanol. researchgate.net This selectivity can be exploited for the synthesis of derivatives of this compound.

The research potential of chemoenzymatic routes lies in their ability to achieve high levels of regio- and enantioselectivity under mild reaction conditions, often without the need for extensive protecting group manipulations. researchgate.net This approach is particularly promising for the synthesis of chiral derivatives and for developing more sustainable and environmentally friendly synthetic processes. researchgate.net For example, lipases have been used in the synthesis of amino acid-based Gemini surfactants through esterification reactions. csic.es The application of such enzymatic methods to this compound could open up new avenues for the synthesis of novel functional molecules.

Role of 6 Fmoc Amino 1 Hexanol in Peptide and Peptidomimetic Synthesis Research

Application as a Core Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. altabioscience.comuq.edu.au The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. altabioscience.comgoogle.com The use of Nα-Fmoc protected amino acids is a key strategy in SPPS, favored for its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.commolport.com 6-(Fmoc-amino)-1-hexanol serves as a versatile building block in this methodology, enabling specific modifications and the introduction of unique structural elements into synthetic peptides. chemimpex.comgoogle.com

One of the primary applications of this compound in SPPS is as a linker or spacer arm. scientificlabs.comscientificlabs.co.uk A linker is a molecule that connects the growing peptide chain to the solid support, while a spacer is used to distance a part of the peptide or a conjugated molecule from the main peptide backbone. hongene.com The six-carbon chain of this compound provides a flexible, hydrophobic spacer that can be used to separate a peptide sequence from a functional moiety, such as a fluorescent label or a drug molecule, to minimize steric hindrance and potential interference with the peptide's biological activity. chemimpex.com

The hydroxyl end of this compound can be attached to the resin, and after Fmoc deprotection, peptide synthesis can proceed from the newly liberated amine. This strategy introduces a flexible C-terminal extension to the peptide. Conversely, the hydroxyl group can be used to attach other molecules to the peptide either during or after synthesis. This dual functionality allows for the creation of complex peptide constructs with tailored properties. chemimpex.comchemimpex.com

Table 1: Applications of this compound as a Linker/Spacer

| Application Area | Purpose of Linker/Spacer | Desired Outcome |

|---|---|---|

| Bioconjugation | Spatially separate a peptide from a conjugated biomolecule (e.g., antibody, fluorophore). hongene.com | Preserve the biological activity of both the peptide and the conjugated molecule. creative-biolabs.com |

| Drug Delivery | Link a therapeutic agent to a peptide carrier. chemimpex.com | Improve solubility, stability, and targeted delivery of the drug. chemimpex.com |

| Surface Immobilization | Attach peptides to solid surfaces for assays or biomaterials. | Ensure proper orientation and accessibility of the peptide for interaction. |

| Peptide Libraries | Introduce diversity and flexibility into peptide structures. | Explore a wider range of conformations and potential binding interactions. |

This compound is instrumental in the synthesis of peptide alcohols, which are peptides where the C-terminal carboxylic acid is reduced to a primary alcohol. sigmaaldrich.com This modification can significantly alter the peptide's biological properties, including its stability against degradation by carboxypeptidases and its receptor binding affinity. nih.gov

In one common strategy, this compound can be used to functionalize a resin, allowing for the direct synthesis of a peptide with a C-terminal amino alcohol modification. sigmaaldrich.com Alternatively, peptides can be synthesized on a standard resin, and after cleavage, the C-terminal carboxylic acid can be coupled to 6-amino-1-hexanol (B32743), followed by removal of the Fmoc group. A more direct approach involves the reduction of Fmoc-protected amino acid or peptide acid azides to their corresponding alcohols using reagents like sodium borohydride (B1222165). researchgate.net This method provides an efficient route to Nα-Fmoc-β-amino alcohols and peptidyl alcohols. researchgate.net

The ability to modify the C-terminus of a peptide is crucial for developing new therapeutic leads and research tools. nih.govgenscript.com The introduction of an amino alcohol moiety via this compound is a valuable technique in this regard.

While Fmoc-SPPS is a powerful technique, certain side reactions can occur, leading to impurities and reduced yield of the desired peptide. nih.goviris-biotech.de Common side reactions include aspartimide formation, diketopiperazine formation, and racemization, particularly at the C-terminal amino acid. nih.goviris-biotech.de The quality of the Fmoc-protected building blocks is also crucial for a successful synthesis. cem.com

The use of high-purity this compound is essential to prevent the incorporation of unwanted byproducts into the peptide chain. chemimpex.comchemimpex.com When coupling subsequent amino acids to a resin-bound this compound, standard coupling reagents and conditions must be optimized to ensure complete reaction and minimize side reactions. For instance, the choice of coupling reagents and base can influence the extent of racemization of the activated amino acid.

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to chain termination and byproducts. nih.goviris-biotech.de | Use of protecting groups on the aspartic acid side chain that hinder cyclization. |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, causing cleavage from the resin. iris-biotech.de | Use of dipeptide building blocks or specific resins for C-terminal proline. iris-biotech.de |

| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling. nih.gov | Use of additives like ethyl cyano(hydroxyimino)acetate (Oxyma) and careful selection of coupling reagents. nih.gov |

| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or to couple the next amino acid. | Monitoring reaction completion and using optimized reaction times and reagents. |

Synthesis of Peptide Alcohols and C-Terminal Modification

Integration into Oligonucleotide-Peptide Conjugate Synthesis Research

Oligonucleotide-peptide conjugates (OPCs) are chimeric molecules that combine the nucleic acid recognition properties of oligonucleotides with the diverse functionalities of peptides. creative-biolabs.comcsic.es These conjugates have shown promise in various biomedical applications, including drug delivery and diagnostics. creative-biolabs.commdpi.com The synthesis of OPCs presents a significant chemical challenge due to the different chemistries and stability requirements of peptides and oligonucleotides. csic.es this compound serves as a valuable bifunctional linker in the stepwise solid-phase synthesis of these complex molecules. csic.esmdpi.com

The synthesis of OPCs often involves a stepwise approach on a solid support, where either the peptide is synthesized first, followed by the oligonucleotide, or vice versa. csic.es The Fmoc/tBu strategy for peptide synthesis is generally compatible with the phosphoramidite (B1245037) chemistry used for oligonucleotide synthesis. csic.estwistbioscience.com The mild basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) are tolerated by the phosphodiester backbone and standard protecting groups on the nucleobases. csic.esglenresearch.com

This compound can be incorporated as a phosphoramidite derivative onto the 5'-end of a solid-phase-bound oligonucleotide. amazonaws.com Following its coupling, the Fmoc group is removed, and peptide synthesis can be initiated from the liberated amine. csic.es This approach allows for the synthesis of 5'-peptide-oligonucleotide conjugates. The compatibility of the Fmoc group with base-labile oligonucleotides is a key advantage, as it allows for the use of standard oligonucleotide deprotection strategies, such as treatment with aqueous ammonia, which also removes the Fmoc group. amazonaws.com Some research has also focused on developing Fmoc-protected phosphoramidites for synthesizing base-labile oligonucleotides with a 3'-amino linker. researchgate.net

The linker connecting the peptide and oligonucleotide moieties in an OPC can be designed to be either stable or cleavable. csic.esmdpi.com A stable linkage is desirable when the conjugate is intended to act as a single entity. A cleavable linkage, on the other hand, allows for the release of the oligonucleotide from the peptide carrier upon reaching the target site, which can be advantageous for certain therapeutic applications. mdpi.comnih.gov

The hexyl chain of this compound provides a stable, flexible linkage. chemimpex.com The amide bond formed during peptide synthesis is generally stable under physiological conditions. For the creation of cleavable linkages, more complex linker systems are required, which may incorporate functionalities that are sensitive to specific stimuli, such as pH, redox potential, or enzymatic activity. nih.govuit.no While this compound itself forms a stable linkage, it can be a component of a larger, cleavable linker construct. The versatility of its functional groups allows for its integration into various linker designs to achieve the desired stability profile for the final conjugate. uit.no

Compatibility with Nucleic Acid Synthesis Methodologies and Base-Labile Oligonucleotides

Synthesis of Peptidomimetic Structures Incorporating this compound

The bifunctional nature of this compound, featuring a base-labile Fmoc-protected amine and a reactive primary hydroxyl group, makes it a valuable building block in the construction of complex peptidomimetic structures. Its integration into synthetic schemes allows for the introduction of a flexible six-carbon linker that can be further functionalized, enabling the creation of diverse molecular architectures with potential therapeutic applications. This versatility is particularly evident in the synthesis of orthogonally protected scaffolds and in the development of bioactive peptide analogs.

Design and Synthesis of Functionally Diverse, Orthogonally Protected Scaffolds

Orthogonal protection strategies are fundamental in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. This compound is an ideal component for such strategies, where the Fmoc group is removable under mild basic conditions (e.g., piperidine), while other protecting groups like Boc (acid-labile) or Alloc (palladium-catalyzed removal) remain intact. This allows for precise, site-specific modifications of a molecular scaffold.

A key example of this application is in the synthesis of 1,3,6-trisubstituted-2,5-diketopiperazine (DKP) scaffolds. Current time information in Bangalore, IN. DKPs are privileged structures in medicinal chemistry, often serving as rigid backbones that mimic peptide turns. Research has shown the synthesis of DKP precursors from L-lysine residues where an aminohexyl arm is introduced via Nα-alkylation. Current time information in Bangalore, IN. This alkylation can be achieved through a Fukuyama-Mitsunobu reaction using a suitable alcohol derivative. Current time information in Bangalore, IN. The hydroxyl group of this compound can be used in this reaction to attach the aminohexyl moiety to the α-nitrogen of a lysine (B10760008) precursor.

In a representative synthetic approach, an Nα-alkylated lysine amino ester, bearing the (Fmoc-amino)hexyl group, is coupled with another Nα-Fmoc protected amino acid. Current time information in Bangalore, IN. Following dipeptide formation, the Fmoc group on the second residue is removed, triggering an intramolecular cyclization to form the DKP ring. Current time information in Bangalore, IN. The resulting DKP scaffold possesses multiple orthogonally protected sites: the lysine side chain (e.g., protected with Alloc or Boc) and the terminal amine of the hexyl arm (protected with Fmoc). This allows for sequential and specific deprotection and functionalization, leading to a functionally diverse library of DKP derivatives. Current time information in Bangalore, IN. For instance, the hexyl arm can be deprotected and acylated to introduce "clickable" moieties for subsequent ligation reactions, such as azide-alkyne cycloadditions or oxime formations. Current time information in Bangalore, IN.

Table 1: Orthogonal Protecting Groups in DKP Scaffold Synthesis

| Protecting Group | Chemical Name | Used On | Deprotection Conditions |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | α-Amino group or Aminohexy | Mild base (e.g., 20% Piperidine in DMF) |

| Boc | tert-Butoxycarbonyl | Lysine side-chain amine | Acid (e.g., Trifluoroacetic acid) |

| Alloc | Allyloxycarbonyl | Lysine side-chain amine | Palladium catalyst (e.g., Pd(PPh₃)₄) |

This strategy highlights how this compound facilitates the creation of complex, three-dimensional scaffolds ready for diversification, serving as platforms for assembling biomolecules or screening for biological activity. Current time information in Bangalore, IN.

Development of Bioactive Peptoids and Analogs for Research

The flexible, hydrophobic hexanol chain of this compound is also utilized to create peptide analogs and peptoids with tailored properties, such as improved solubility, stability, or novel biological functions. chemimpex.com Peptoids, or oligo-N-substituted glycines, are a major class of peptidomimetics that are resistant to proteolysis and can be synthesized with high precision. nih.govstanford.edu The standard method for peptoid synthesis, the "submonomer" method, involves a two-step cycle of acylation with bromoacetic acid followed by displacement of the bromide with a primary amine. nih.gov

While direct use of this compound in the submonomer method is not typical due to the protected amine, its deprotected form, 6-amino-1-hexanol, is a suitable primary amine for incorporation as a peptoid side chain. biosynth.com This introduces a side chain with a terminal hydroxyl group, which can be further functionalized post-synthesis. This allows for the attachment of reporter molecules, drugs, or other bioactive moieties. The Fmoc-protected version serves as a valuable precursor for preparing these functionalized peptoid building blocks in solution phase before their incorporation.

In the realm of peptide analogs, 6-amino-1-hexanol (derived from the deprotection of this compound) has been used to modify poly(L-amino acid) structures to create novel biomaterials. acs.org For example, methoxy (B1213986) poly(ethylene oxide)-block-poly(β-benzyl-L-aspartate) can be reacted with 6-amino-1-hexanol. acs.org This reaction results in the formation of methoxy poly(ethylene oxide)-block-poly(6-hydroxyhexyl-L-aspartamide), an amphiphilic block copolymer that can self-assemble into micelles. acs.org These structures are investigated for applications in drug delivery. By subsequently reacting the hydroxyl group of the hexyl moiety with other molecules, such as fatty acids, the hydrophobicity and stability of the resulting micelles can be precisely controlled. acs.org

Furthermore, the linker capability of this compound is documented in the creation of various bioactive conjugates. It is listed as a potential non-peptide linker for conjugating effector molecules to cell-penetrating peptides, demonstrating its role in developing sophisticated drug delivery systems. csic.es In another application, 6-amino-1-hexanol is used to connect ursodeoxycholic acid to a solid support for the synthesis of antisense oligonucleotides, showcasing its utility as a spacer in complex biomolecular constructs. nih.gov

Table 2: Research Applications of this compound in Bioactive Analogs

| Application Area | Role of this compound/derivative | Resulting Structure/Function | Reference |

|---|---|---|---|

| Polymer Chemistry | Reactant (as 6-amino-1-hexanol) with poly(amino acid)s | Formation of amphiphilic block copolymers for self-assembling micelles | acs.org |

| Drug Delivery | Linker for conjugation | Connects cell-penetrating peptides to effector molecules | csic.es |

| Oligonucleotide Synthesis | Spacer molecule (as 6-amino-1-hexanol) | Links bioactive molecules (bile acids) to solid supports or oligonucleotides | nih.gov |

| Peptoid Synthesis | Potential precursor (as 6-amino-1-hexanol) | Introduces a hydroxyl-terminated side chain for further functionalization | nih.govbiosynth.com |

These research findings underscore the importance of this compound as a versatile tool for chemists to design and synthesize advanced peptidomimetic structures, from rigid, functionalizable scaffolds to dynamic, self-assembling peptide analogs for biomedical research.

Applications of 6 Fmoc Amino 1 Hexanol in Medicinal Chemistry and Drug Development Research

Design and Synthesis of Drug Delivery Systems

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of many drugs. 6-(Fmoc-amino)-1-hexanol plays a significant role in this area, contributing to both the enhanced solubility and stability of therapeutic agents and the creation of targeted delivery platforms. chemimpex.com

Strategies for Enhancement of Therapeutic Agent Solubility and Stability

For instance, in the creation of amphiphilic block copolymers for drug delivery, 6-amino-1-hexanol (B32743) (the deprotected form of this compound) is used to derivatize polymers. sci-hub.se These modified polymers can then self-assemble into micelles, which are capable of encapsulating hydrophobic drugs, thereby increasing their aqueous solubility and stability. sci-hub.se A notable example involves the reaction of methoxy (B1213986) poly(ethylene oxide)-block-poly(β-benzyl-L-aspartate) with 6-amino-1-hexanol, followed by a reaction with stearic acid. This process yields a more hydrophobic, yet still micelle-forming, amphiphile that demonstrates greater stability. sci-hub.se

Research Findings on Solubility and Stability Enhancement

| Research Area | Key Finding | Reference |

|---|---|---|

| Amphiphilic Block Copolymers | Used to create more hydrophobic and stable micelle-forming amphiphiles for encapsulating hydrophobic drugs. | sci-hub.se |

| General Drug Development | The hydrophobic hexanol chain can improve the solubility and stability of therapeutic agents. | chemimpex.com |

Development of Targeted Drug Delivery Platforms

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, minimizing off-target effects. This compound serves as a critical linker molecule in the construction of such systems. google.comgoogle.com Its hydroxyl group can be activated for attachment to a drug or a carrier, while the Fmoc-protected amine can be deprotected to allow for the conjugation of a targeting ligand. chemimpex.com

One area of application is in the development of antibody-drug conjugates (ADCs) and other targeted constructs. google.comgoogle.com For example, patent literature describes the use of this compound in the synthesis of constructs for gene editing, where it can be part of a linker attaching a cell-penetrating peptide to an effector molecule like a CRISPR/Cas endonuclease. google.comgoogle.com This targeted delivery approach is being explored for therapies aimed at specific cells or tissues. google.comgoogle.com Furthermore, the related compound 6-mercapto-1-hexanol (B159029) has been used to functionalize gold nanoparticles, facilitating the attachment of both a photosensitizer and a targeting molecule (folic acid) for targeted photochemical internalization in cancer cells. nih.gov

Role in Bioconjugation Strategies for Diagnostic and Therapeutic Agents

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. This compound is a valuable tool in this field, enabling the attachment of biomolecules to various surfaces and other molecules for diagnostic and therapeutic purposes. chemimpex.comchemimpex.com

Covalent Attachment of Biomolecules to Surfaces or Other Molecules

The ability to immobilize biomolecules onto solid supports is essential for applications like biosensors, diagnostic arrays, and affinity chromatography. This compound and its derivatives facilitate this process. For instance, after deprotection of the amine, the resulting 6-amino-1-hexanol can be used to functionalize surfaces. csic.es This amino-functionalized surface can then be activated to covalently bind oligonucleotides, creating DNA microarrays for various research and diagnostic applications. csic.es The hexanol chain provides a flexible spacer, which can improve the accessibility of the immobilized biomolecule for interactions. researchgate.net

In the context of peptide and nucleic acid chemistry, this compound is used as a linker to connect different molecular components. nih.gov For example, it can be incorporated into the synthesis of peptide-peptide nucleic acid (PNA) conjugates, which have applications in antisense therapies and diagnostics. frontiersin.org

Functionalization for Imaging and Sensing Applications

The development of advanced imaging and sensing technologies often relies on the precise functionalization of probes and surfaces. This compound and its derivatives play a role in this area. mdpi.com For example, 6-amino-1-hexanol has been used in the amination of fullerenes to create transparent, fullerene-containing sol-gel glasses, which can have applications in materials science and potentially in the development of novel sensors. mdpi.com

Furthermore, in the context of nucleic acid sequencing, derivatives of this compound have been used as linkers to covalently attach tags to multiple nucleoside-5'-oligophosphate moieties. google.com This strategy can enhance the detectable signal, leading to improved efficiency in single-molecule sequencing-by-synthesis techniques. google.com The use of 6-mercapto-1-hexanol in conjunction with DNA probes on gold electrodes for electrochemical impedance spectroscopy demonstrates its utility in creating sensitive biosensors. researchgate.net

Development of Novel Drug Candidates and Pharmacological Probes

Beyond its role as a linker, this compound is also utilized as a building block in the synthesis of novel drug candidates and pharmacological probes. chemimpex.comfishersci.no Its structure allows for the introduction of specific functionalities that can modulate the biological activity of a molecule. chemimpex.com

The deprotected form, 6-amino-1-hexanol, is used as a pharmaceutical intermediate. fishersci.nofishersci.com It can be incorporated into the structure of a lead compound to modify its pharmacokinetic or pharmacodynamic properties. The hydrophobic and flexible nature of the 6-aminohexanoic acid backbone (a related structure) is a significant element in the design of various biologically active molecules. researchgate.net

In the field of prodrug design, linkers derived from related mercaptoalkanols are being developed. uit.no These self-immolative linkers can connect a cytotoxic drug to a tumor-targeting vector, with the linker's structure influencing the stability and release of the drug. uit.no This approach highlights the importance of the linker's chemical nature, a role for which this compound is well-suited, in creating effective and selective anticancer therapies. uit.no

Utilization of 6 Fmoc Amino 1 Hexanol in Materials Science and Surface Functionalization Research

Modification of Polymeric Materials

The incorporation of 6-(Fmoc-amino)-1-hexanol into polymer structures offers a versatile strategy to tailor their chemical and physical properties. chemimpex.com The presence of both a protected amine and a reactive hydroxyl group allows for its use as a monomer, crosslinker, or surface modifier in a wide array of polymer systems. scbt.comsigmaaldrich.com

Researchers have employed this compound to enhance the performance of polymers for applications such as coatings and adhesives. chemimpex.com The introduction of this molecule can alter surface energy, improve adhesion, and impart new chemical functionalities to the polymer backbone. The Fmoc group, being hydrophobic, can influence the surface properties of the modified polymer, while the hexanol chain provides flexibility. chemimpex.com

The ability to deprotect the amine group under specific conditions provides a handle for further chemical reactions, allowing for the covalent attachment of other molecules to the polymer surface. This "post-modification" capability is crucial for creating smart materials with tunable properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 9-Fluorenylmethyl N-(6-hydroxyhexyl)carbamate, 6-Fmoc-Acp-ol chemimpex.comsigmaaldrich.com |

| CAS Number | 127903-20-2 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₅NO₃ chemimpex.comsigmaaldrich.com |

| Molecular Weight | 339.43 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white powder chemimpex.com |

| Melting Point | 134-137 °C chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

A significant area of research involves the use of this compound and its derivatives in the synthesis of poly(ester amide)s (PEAs). researchgate.nettdx.cat PEAs are a class of biodegradable polymers with a combination of ester and amide linkages, offering a balance of mechanical strength and degradability. tdx.cat The diol functionality of molecules like N¹, N⁴ - Bis(6-hydroxyhexyl)-1,4-benzenedicarboxamide, synthesized from 6-aminohexanol, can be used as a comonomer in polyester (B1180765) synthesis to introduce amide groups, thereby modifying properties like hydrophilicity and crystallization behavior. researchgate.netwiley.com For instance, the incorporation of such amide units into polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to increase water absorption. researchgate.net

Furthermore, the self-assembly properties of Fmoc-amino acid derivatives are leveraged in the formation of hydrogels. nih.gov While direct use of this compound in this specific context is less documented, the principles of Fmoc-mediated self-assembly through hydrogen bonding and π–π stacking are central to creating these three-dimensional networks. nih.gov These hydrogels have potential applications in biomedical fields due to their biocompatibility and tunable properties. researchgate.net

The structure of this compound plays a crucial role in influencing the morphology and network structure of polymers. scbt.com Its flexible aliphatic chain can impact the packing and organization of polymer chains, while the bulky Fmoc group can introduce steric effects. scbt.com As a crosslinker, it can form stable covalent bonds through its functional groups, contributing to the formation of robust polymer networks. scbt.com The ability to control the deprotection of the Fmoc group allows for a staged or "tailored" reactivity, enabling precise control over the crosslinking density and, consequently, the final material properties. scbt.com

Creation of Novel Poly(ester amide)s and Hydrogels

Surface Functionalization and Interface Engineering

The controlled modification of surfaces is critical for a wide range of technologies, from electronics to biomedical devices. This compound provides a valuable molecular tool for engineering interfaces with specific chemical and physical properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. wikipedia.orgsigmaaldrich.com They are a cornerstone of surface engineering, allowing for precise control over surface properties. rsc.org While research on SAMs of this compound itself is not extensively detailed, the principles are well-established with similar molecules. For instance, amine-terminated alkanethiols can form a base layer on a gold surface, which can then be reacted with an Fmoc protecting group to create a hydrophobic surface. researchgate.net This hydrophobicity is a direct consequence of the nature of the Fmoc group. researchgate.net The ability to subsequently remove the Fmoc group allows for further functionalization, demonstrating the utility of this protecting group strategy in creating patterned and multifunctional surfaces. researchgate.net

Table 2: Research Applications of this compound and Related Compounds

| Application Area | Key Findings and Research Focus |

|---|---|

| Polymer Modification | Employed to modify polymers, enhancing properties for coatings and adhesives. chemimpex.comchemimpex.com |

| Poly(ester amide) Synthesis | Derivatives of 6-aminohexanol are used to create novel PEAs with improved properties like increased water absorption. researchgate.netwiley.com |

| Hydrogel Formation | Fmoc-amino acid derivatives self-assemble to form hydrogels through non-covalent interactions. nih.gov |

| Surface Functionalization | Used to create hydrophobic surfaces in the formation of patterned self-assembled monolayers. researchgate.net |

| Biosensor Fabrication | Employed as a blocking agent to passivate surfaces and stabilize electronic signals in biosensors. nih.govcsic.es |

This table is interactive. Click on the headers to sort the data.

In the realm of bio-interfaces and biosensors, controlling surface chemistry is paramount to prevent non-specific binding (biofouling) and to ensure the proper functioning of the device. mst.edu this compound and similar molecules like 6-mercapto-1-hexanol (B159029) are used to create well-defined surfaces. nih.govmst.edu For example, after immobilizing a capture probe on a sensor surface, any remaining reactive sites can be "capped" or "passivated" using 6-amino-1-hexanol (B32743) to stabilize the electronic signal and prevent unwanted reactions. nih.gov This passivation step is crucial for achieving high sensitivity and selectivity in biosensors. mst.edu The use of Fmoc-protected molecules allows for a multi-step functionalization process, where different regions of a surface can be endowed with distinct chemical properties, a key requirement for creating complex bio-interfaces and multiplexed biosensor arrays. researchgate.net

Strategies for Creating Protein Adsorption-Resistant Backgrounds

A significant challenge in the development of biosensors, microarrays, and medical implants is the prevention of non-specific protein adsorption, which can cause false signals and adverse biological responses. The creation of surfaces that resist protein fouling is crucial for the reliable performance of these devices. One effective strategy involves the use of mixed self-assembled monolayers (SAMs) to create a background that is inert to protein binding.

Research has demonstrated a multi-step procedure to generate patterned surfaces with protein adsorption-resistant backgrounds. researchgate.net This process leverages the distinct functionalities of molecules like this compound. An amine-terminated alkanethiol is first used to form a base monolayer on a gold surface. researchgate.net The Fmoc protecting group can then be used to create hydrophobic regions. researchgate.net A key step in rendering these surfaces resistant to protein adsorption is the subsequent attachment of anti-fouling molecules, most commonly poly(ethylene glycol) (PEG). researchgate.net The primary mechanism by which PEG-modified surfaces resist protein fouling is the formation of a tightly bound hydration layer, which acts as a physical and energetic barrier to prevent protein attachment. wiley.com

The general strategy can be outlined as follows:

Surface Activation: An amine-terminated monolayer is formed on a substrate.

Patterned Protection: The Fmoc group is used to selectively protect regions of the surface, creating a hydrophobic background. researchgate.net

Deprotection: The Fmoc group is removed under mild basic conditions, re-exposing the primary amine. diva-portal.org

Passivation: A molecule like PEG is covalently attached to the deprotected amine groups, creating a hydrophilic, protein-resistant background. researchgate.net In some methodologies, 6-amino-1-hexanol is used as a passivating agent to block unreacted sites. csic.es

This approach allows for the creation of well-defined patterns of bioactive molecules (e.g., DNA, peptides) on a surface that effectively prevents non-specific interactions. researchgate.net

| Step | Procedure | Purpose | Key Chemical Groups |

| 1 | Self-Assembled Monolayer (SAM) Formation | Creates an initial functionalized surface. | Amine, Thiol |

| 2 | Fmoc Protection | Creates hydrophobic areas for patterning and pinning aqueous solutions. researchgate.net | Fmoc, Amine |

| 3 | Selective Deprotection | Exposes functional groups in specific areas for further modification. researchgate.net | Amine |

| 4 | PEGylation | Covalently attaches PEG to create a hydration layer that resists protein adsorption. researchgate.netwiley.com | NHS-ester, Amine |

Development of Polymeric Scaffolds for Biomedical Applications

In the field of biomedical engineering, polymeric scaffolds provide a three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately facilitating the regeneration of damaged tissues. rsc.org Hydrogels, which are cross-linked polymer networks swollen with water, are particularly promising scaffold materials due to their structural similarity to the natural extracellular matrix (ECM). rsc.org The ideal scaffold should be biocompatible, biodegradable at a rate that matches new tissue formation, and possess mechanical properties suitable for the target application. nih.govupc.edu

The compound this compound is employed to modify polymers and create these sophisticated scaffolds. chemimpex.com Its bifunctional nature as a linker allows for the conjugation of different polymers or the attachment of bioactive molecules. scbt.com The Fmoc-protected amine provides a handle for solid-phase synthesis techniques, enabling the controlled and sequential addition of peptides or other signaling molecules to the polymer backbone. diva-portal.org

Tissue Engineering Applications of Conjugated Hyaluronan-Based Materials

Hyaluronan (HA), a naturally occurring glycosaminoglycan, is a major component of the ECM and is widely used in tissue engineering due to its excellent biocompatibility and biodegradability. Researchers have developed responsive gelatin-hyaluronan hybrid hydrogels that can be stiffened by enzymes to mimic the dynamic nature of the native ECM. rsc.org

The functionalization of hyaluronan is key to creating advanced scaffolds. This compound can serve as a critical linker in the synthesis of such materials. For instance, the hydroxyl group of this compound can be chemically coupled to the carboxylic acid groups present on the hyaluronan backbone. Following this conjugation, the Fmoc group can be removed to expose the primary amine. This amine then becomes a reactive site for attaching other molecules, such as:

Cross-linking agents to form the hydrogel network.

Bioactive peptides (e.g., RGD sequences) to promote cell adhesion.

Therapeutic agents for localized delivery.

This strategy allows for the precise engineering of hyaluronan-based scaffolds with tailored biological and mechanical properties for applications in regenerating tissues like cartilage, bone, and skin. rsc.org

Biocompatibility and Biodegradability Considerations in Scaffold Design

The success of a polymeric scaffold in tissue engineering is fundamentally dependent on its biocompatibility and biodegradability.

Biocompatibility refers to the ability of the material to perform its desired function without eliciting a detrimental local or systemic response in the host. nih.gov An ideal scaffold should exhibit excellent biocompatibility, characterized by minimal inflammation and integration with the surrounding host tissue. nih.gov When designing a scaffold using this compound, the final polymer structure must be assessed. While hyaluronan itself is highly biocompatible, the linkers and any conjugated molecules must not leach toxic substances. The degradation products of the scaffold must also be non-toxic and easily cleared by the body. nih.gov

Biodegradability is the breakdown of the polymer scaffold over time. The degradation rate should ideally match the rate of new tissue formation, providing mechanical support during the healing process before being completely resorbed. nih.gov Polymers like poly(ester amide)s are known for their biodegradability due to the presence of hydrolytically cleavable ester bonds. upc.edu When this compound is incorporated into a polymer backbone through ester or amide linkages, these bonds are susceptible to hydrolysis, contributing to the scaffold's degradation. The length and hydrophobicity of the hexanol spacer can also influence the degradation kinetics by affecting water penetration into the polymer matrix.

| Consideration | Design Factor | Rationale |

| Biocompatibility | Purity of Components | Residual solvents or unreacted monomers can cause an inflammatory response. |

| Sterility | The final scaffold must be sterilized without compromising its structure or function. | |

| Degradation Products | The byproducts of scaffold breakdown must be non-toxic and metabolizable. nih.gov | |

| Biodegradability | Chemical Linkages | Ester and amide bonds are susceptible to hydrolysis, allowing for predictable degradation. upc.edu |

| Polymer Composition | The ratio of different monomers (e.g., in a copolymer) can be adjusted to control the degradation rate. nih.gov | |

| Scaffold Architecture | Porosity and surface area can influence the rate of water ingress and subsequent hydrolysis. rsc.org |

Analytical and Characterization Methodologies in Research on 6 Fmoc Amino 1 Hexanol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis and purity verification of 6-(Fmoc-amino)-1-hexanol. These techniques provide insights into the molecular framework, the presence of the Fmoc protecting group, and the quantification of the compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the fluorenyl group, the methylene (B1212753) protons of the hexanol backbone, and the proton of the hydroxyl group can be observed. For instance, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.3-7.8 ppm). The protons of the hexyl chain would present as a series of multiplets in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the hexanol chain. For example, a patent application provides ¹H NMR data for a related compound, N-fluorenylmethyloxycarbonyl-N'-tertbutyloxycarbonyl-lysine, which shows characteristic peaks for the Fmoc group protons between 7.33 and 7.90 ppm google.com.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is a highly sensitive method that provides a precise mass-to-charge ratio (m/z) of the ionized compound.

The molecular weight of this compound is 339.43 g/mol . sigmaaldrich.comsigmaaldrich.comchemimpex.comcelluars.comchemimpex.com In an MS analysis, the compound would be expected to show a molecular ion peak corresponding to this mass. Depending on the ionization technique used, such as Electrospray Ionization (ESI), adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the Fmoc group or parts of the hexanol chain. For instance, in the analysis of peptides, ESI-MS is commonly used for characterization. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Monitoring and Deprotection Kinetics

The fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore, the fluorene (B118485) moiety, which absorbs ultraviolet (UV) light. This characteristic is exploited in UV-Vis spectroscopy for both qualitative and quantitative analysis of this compound and other Fmoc-protected compounds.

The presence of the Fmoc group can be easily detected by its characteristic absorbance maxima. The deprotection of the Fmoc group, typically achieved using a base like piperidine (B6355638), results in the formation of a dibenzofulvene (DBF)-piperidine adduct. researchgate.net This adduct has a distinct UV absorbance, which can be monitored to follow the kinetics of the deprotection reaction. researchgate.netresearchgate.netrsc.org The rate of formation of the DBF adduct, and thus the rate of Fmoc cleavage, can be quantified by measuring the increase in absorbance at specific wavelengths, often around 301 nm. researchgate.netrsc.org This method is routinely used in solid-phase peptide synthesis (SPPS) to ensure complete deprotection before the next amino acid is coupled. researchgate.netresearchgate.netnih.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. Purity is often stated as ≥98% as determined by HPLC. chemimpex.comchemimpex.comqtonics.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes. This compound, with its hydrophobic Fmoc group and hexyl chain, is well-retained on a C18 column.

HPLC is not only used for final purity assessment but also for monitoring the progress of reactions involving this compound. For example, during its synthesis or subsequent coupling reactions, HPLC can be used to track the consumption of starting materials and the formation of the desired product. The method is also invaluable for monitoring the Fmoc deprotection step, where the disappearance of the Fmoc-protected compound and the appearance of the deprotected amine and the DBF adduct can be followed over time. researchgate.net

A typical HPLC method for analyzing this compound might involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. sielc.comsielc.com Detection is usually performed using a UV detector set at a wavelength where the Fmoc group has strong absorbance.

Advanced Separation Techniques for Complex Mixtures

While HPLC is the workhorse for routine analysis, more advanced separation techniques may be required for the analysis of complex mixtures containing this compound or its derivatives. These techniques often involve coupling chromatography with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities and byproducts in a sample, even at very low concentrations. For instance, in the context of peptide synthesis, LC-MS is used to analyze the crude peptide product, identifying any deletion or modification sequences that may have occurred during synthesis. jst.go.jp

Chiral Chromatography is a specialized form of chromatography used for the separation of enantiomers. While this compound itself is not chiral, it is often used in the synthesis of chiral molecules like peptides. Chiral stationary phases (CSPs) can be used to separate enantiomers of Fmoc-protected amino acids. nih.gov This is crucial for ensuring the stereochemical purity of the final product.

The table below summarizes the key analytical techniques and their applications in the study of this compound.

| Analytical Technique | Application | Key Findings/Data |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Provides detailed information on the chemical environment of protons and carbons, confirming the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination and compound identification. | Confirms the molecular weight of 339.43 g/mol . sigmaaldrich.comsigmaaldrich.comchemimpex.comcelluars.comchemimpex.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Monitoring the Fmoc group and deprotection kinetics. | The Fmoc group has a characteristic UV absorbance, and its cleavage can be monitored by the formation of the DBF-adduct. researchgate.netresearchgate.netrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Purity is typically ≥98%. chemimpex.comchemimpex.comqtonics.com Used to monitor synthesis and deprotection reactions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex mixtures and impurity identification. | Combines separation with mass detection for comprehensive analysis. jst.go.jp |

| Chiral Chromatography | Separation of enantiomers of related chiral compounds. | Ensures stereochemical purity of products synthesized using this compound. nih.gov |

Electrochemical and Impedance Spectroscopy Studies of Modified Surfaces

Electrochemical methods, particularly Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV), are powerful, non-destructive techniques used to investigate the properties of surfaces modified with this compound. These techniques provide detailed information about the formation, packing, and barrier properties of the self-assembled monolayer (SAM), as well as subsequent chemical transformations and molecular interactions occurring at the electrode-solution interface. uba.aracs.org

In a typical experimental setup, a three-electrode system is employed, consisting of a working electrode (often gold, due to the strong affinity of sulfur-containing linkers, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com The analysis is frequently conducted in the presence of a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, which allows for the quantification of the electron transfer resistance at the modified surface. acs.orgnih.gov

EIS measures the opposition of the system to the flow of an alternating current (AC) over a range of frequencies. nih.gov The resulting data is often visualized as a Nyquist plot, which graphs the imaginary part of impedance against the real part. This plot can be fitted to an equivalent electrical circuit model, such as the Randles circuit, to extract key parameters like the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl). mdpi.com The Rct value is particularly sensitive to the insulating properties of the monolayer; a well-packed, defect-free SAM presents a significant barrier to the electron transfer of the redox probe, leading to a high Rct value. researchgate.net Conversely, the Cdl is related to the thickness and dielectric properties of the monolayer. researchgate.net

Cyclic voltammetry complements EIS by providing information about the redox processes occurring at the electrode. By scanning the potential and observing the resulting current, researchers can assess the blocking characteristics of the SAM. A decrease in the peak currents of the redox probe and an increase in the peak-to-peak separation upon surface modification indicate the formation of an insulating layer. acs.org

Characterization of Self-Assembled Monolayers

The formation of a self-assembled monolayer of this compound (assuming its attachment via a suitable linker like a thiol group, e.g., as N-Fmoc-aminohexanethiol) on a gold electrode surface drastically alters the electrochemical interface. This modification can be quantitatively characterized by monitoring the changes in EIS and CV parameters.

Upon formation of the SAM, the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group contributes to a densely packed, hydrophobic layer. researchgate.net This layer acts as a physical and dielectric barrier, effectively insulating the electrode surface. The consequence is a significant increase in the charge-transfer resistance (Rct) because the access of the [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode surface is hindered. acs.org Simultaneously, the formation of the monolayer displaces water and ions from the electrode surface, leading to a decrease in the double-layer capacitance (Cdl). researchgate.net

The quality and packing density of the SAM can be inferred from the magnitude of these changes. A larger Rct and a lower Cdl generally correspond to a more ordered and defect-free monolayer. nih.gov Studies on analogous alkanethiol SAMs have shown that Rct increases with the length of the alkyl chain, which is consistent with a thicker insulating layer. nih.gov The presence of the large Fmoc group is expected to create a highly blocking layer.

The following table illustrates the typical changes in electrochemical parameters observed upon the formation of a this compound monolayer on a gold electrode, based on findings for similar Fmoc-protected alkanethiols.

| Electrode State | Charge-Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (μF/cm²) | Description of Interfacial Change |

| Bare Gold Electrode | 0.5 - 1.5 | 20 - 30 | Unhindered access of the redox probe to the electrode surface. |

| Au + this compound SAM | 100 - 250 | 1 - 3 | Formation of a dense, insulating monolayer that blocks electron transfer. The bulky Fmoc group enhances the barrier properties. |

This is an interactive data table. The values are representative examples derived from studies on analogous systems. acs.orgnih.govnih.gov

Monitoring of Surface Reactions and Molecular Interactions

A primary application of electrochemical and impedance spectroscopy in this context is the real-time monitoring of reactions on the modified surface. A key reaction is the removal of the Fmoc protecting group to expose the terminal amine. This deprotection is typically achieved by treatment with a mild base, such as piperidine. interchim.fr

The removal of the large, hydrophobic Fmoc group and its replacement with a smaller, charged amine group (-NH₃⁺ at neutral pH) leads to significant and measurable changes in the interfacial properties. The resulting deprotected monolayer is less compact and more hydrophilic, which allows for increased penetration of ions and the redox probe from the solution. uba.ar This is reflected in a marked decrease in the charge-transfer resistance (Rct). The capacitance (Cdl) of the interface typically increases due to the change in the dielectric constant and thickness of the layer. researchgate.net

Following Fmoc deprotection, the newly exposed amine groups are available for further chemical modification, such as the covalent coupling of biomolecules (e.g., peptides, DNA) using standard chemistries like EDC/NHS coupling. nih.gov The attachment of these larger molecules introduces an additional layer on the surface, which again increases the barrier to electron transfer. This subsequent increase in Rct serves as a confirmation of successful immobilization. acs.org Each step of this surface modification process—SAM formation, deprotection, and subsequent coupling—can be followed sequentially using EIS, as each step produces a distinct change in the impedance spectrum.

The table below summarizes the expected changes in charge-transfer resistance during a typical surface functionalization sequence involving this compound.

| Modification Step | Expected Change in Rct | Charge-Transfer Resistance (Rct) (kΩ) - Representative Values | Rationale for Change |

| 1. SAM Formation | Increase | 150 | The this compound monolayer blocks the electrode surface. |

| 2. Fmoc Deprotection | Decrease | 25 | Removal of the bulky Fmoc group reduces the insulating character of the monolayer, creating a more permeable layer. |

| 3. Peptide Coupling | Increase | 200 | The attachment of a larger biomolecule adds a new insulating layer, further hindering electron transfer. |

This is an interactive data table. The values are representative examples based on multi-step surface modifications reported in the literature. acs.orgmdpi.com

By quantifying these changes, researchers can optimize reaction conditions, determine surface coverage, and confirm the successful fabrication of complex bio-interfaces for various applications, including biosensors and biomaterials. mdpi.com

Future Directions and Emerging Research Avenues for 6 Fmoc Amino 1 Hexanol

Innovations in Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including Fmoc-protected molecules like 6-(Fmoc-amino)-1-hexanol. Research is focused on developing more sustainable and environmentally benign methodologies.

One key area of innovation is the development of greener synthesis routes. Traditional methods for protecting amines with the Fmoc group and subsequent manipulations can involve hazardous reagents and solvents. Future research is geared towards the use of greener solvents and reagents. iris-biotech.de For instance, the Sharpless Asymmetric Aminohydroxylation reaction has been explored for the synthesis of Fmoc-protected amino alcohols using FmocNHCl as a nitrogen source, offering a pathway to chiral amino alcohols with high enantiomeric ratios. acs.orgnih.gov Such methods, which can potentially be adapted for the synthesis of this compound precursors, aim to reduce waste and improve efficiency.

Another significant trend is the development of more efficient and atom-economical protection and deprotection strategies. The Fmoc group is valued for its stability under acidic conditions and its lability to mild basic conditions. mdpi.comdiva-portal.org Innovations focus on minimizing the use of harsh chemicals for its removal. For example, solid-phase synthesis methods are being refined using temporary and reusable protecting groups on resins, which can streamline the synthesis of complex molecules and reduce solvent and reagent consumption. mdpi.com

| Green Chemistry Approach | Research Focus | Potential Impact for this compound |